molecular formula C15H18N4O B7528941 1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide

1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide

Cat. No.: B7528941
M. Wt: 270.33 g/mol
InChI Key: IQLGUGHDRAGTEP-UHFFFAOYSA-N
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Description

1-(5-Cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and material science.

Preparation Methods

The synthesis of 1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-cyanopyridine with cyclopropylamine to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process .

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

1-(5-Cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or other functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dipeptidyl peptidase-4 (DPP-4), resulting in increased levels of incretin hormones and improved glucose regulation . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-(5-Cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide can be compared with other similar compounds, such as:

    Sitagliptin: Another DPP-4 inhibitor used in the treatment of type 2 diabetes.

    Vildagliptin: A similar compound with DPP-4 inhibitory activity.

    Alogliptin: Another DPP-4 inhibitor with a similar mechanism of action.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and properties compared to other similar compounds .

Properties

IUPAC Name

1-(5-cyanopyridin-2-yl)-N-cyclopropylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c16-9-11-1-4-14(17-10-11)19-7-5-12(6-8-19)15(20)18-13-2-3-13/h1,4,10,12-13H,2-3,5-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLGUGHDRAGTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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